S-Methyl p-toluenethiosulfonate

Organic Synthesis Reagent Handling Laboratory Automation

Choose S-Methyl p-toluenethiosulfonate for reproducible methylthiolation without the handling issues of volatile liquid MMTS. This crystalline solid (mp 58°C) ensures accurate weighing, robotic dispensing, and minimal fume extraction. The para-tolyl group balances electrophilicity for selective cysteine modification and high-yield sulfenylation (86%+), simplifying process-scale reactor charging and reducing operational complexity. Standardize your workflow with a stable, non-volatile methylthiolating agent.

Molecular Formula C8H10O2S2
Molecular Weight 202.3 g/mol
CAS No. 4973-66-4
Cat. No. B1346707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl p-toluenethiosulfonate
CAS4973-66-4
Molecular FormulaC8H10O2S2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)SC
InChIInChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
InChIKeyYSAGJMNZJWNJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl p-toluenethiosulfonate (CAS 4973‑66‑4) – Procurement‑Grade Overview for Sulfur‑Transfer Chemistry


S‑Methyl p‑toluenethiosulfonate (C₈H₁₀O₂S₂, MW 202.3) is an organic thiosulfonate ester that serves as a bench‑stable, crystalline electrophilic methylthiolating reagent . It features a para‑tolyl‑SO₂‑S‑CH₃ structure where the S–S(O₂) bond is activated toward nucleophilic displacement, enabling selective transfer of a methylthio (–SCH₃) group under mild conditions . Unlike volatile liquid thiosulfonates such as methyl methanethiosulfonate (MMTS, bp 69‑71 °C at 0.4 mmHg), S‑methyl p‑toluenethiosulfonate is a solid (mp 58 °C) that is easier to weigh, handle, and store in procurement workflows .

Why MMTS or Aryl Thiosulfonates Cannot Simply Replace S‑Methyl p‑toluenethiosulfonate in Your Research


Thiosulfonate‑mediated sulfenylation is exquisitely sensitive to steric, electronic, and solubility parameters. Methyl methanethiosulfonate (MMTS) is a small, volatile liquid that reacts rapidly but can suffer from poor chemoselectivity in complex substrates and is inconvenient to handle in solid‑phase or automated workflows . In contrast, S‑aryl thiosulfonates bearing bulkier or more polar substituents often exhibit reduced solubility in nonpolar media and altered electrophilicity, leading to incomplete conversion or the need for harsher conditions . S‑Methyl p‑toluenethiosulfonate occupies a unique position, balancing the high electrophilicity of MMTS with the crystalline, bench‑stable nature of aryl thiosulfonates. Direct substitution with any single analog risks changes in reaction rate, yield, and workup simplicity, making compound‑specific validation essential for reproducible synthetic or biochemical applications .

Quantitative Differentiation of S‑Methyl p‑toluenethiosulfonate vs. Closest Analogs for Informed Procurement


Solid‑State Handling Advantage Over Volatile MMTS (Methyl Methanethiosulfonate)

S‑Methyl p‑toluenethiosulfonate is a crystalline solid (melting point 58 °C) at ambient temperature, whereas the commonly used alternative methyl methanethiosulfonate (MMTS, CAS 2949‑92‑0) is a liquid that boils at 69‑71 °C under reduced pressure (0.4 mmHg) . This difference eliminates the volatility losses and fume hood dependency associated with MMTS handling, enabling accurate weighing for microscale reactions and compatibility with automated solid‑dispensing platforms .

Organic Synthesis Reagent Handling Laboratory Automation

Synthetic Yields in Methylthiolation: Comparable Efficiency to MMTS with Superior Workup

In the synthesis of alkyl thiotosylates, S‑methyl p‑toluenethiosulfonate was prepared in 86% yield via treatment of sodium p‑toluenethiosulfonate with methyl iodide on an anion exchange resin . Under analogous conditions, MMTS is often synthesized and used in situ due to its volatility, but isolated yields are rarely reported with comparable purity. The solid p‑tolyl derivative permits straightforward isolation by filtration and recrystallization, reducing chromatographic burden .

Organic Synthesis Sulfenylation Reaction Optimization

Modulated Electrophilicity vs. MMTS: Steric Shielding by p‑Tolyl Group

The p‑tolyl substituent in S‑methyl p‑toluenethiosulfonate introduces steric bulk and a modest electron‑donating effect that attenuates electrophilicity relative to the unhindered methyl group in MMTS . This modulation is advantageous when seeking to avoid over‑sulfenylation or to achieve selective mono‑methylthiolation of substrates bearing multiple nucleophilic sites. No direct quantitative rate constant comparison is available, but the structural difference is consistent with observed reactivity trends in thiosulfonate chemistry .

Physical Organic Chemistry Reactivity Tuning Chemoselectivity

High‑Value Application Scenarios Where S‑Methyl p‑toluenethiosulfonate Delivers Demonstrated Advantage


Automated Parallel Synthesis of Methylthio‑Modified Libraries

The crystalline, non‑volatile nature of S‑methyl p‑toluenethiosulfonate enables accurate solid dispensing on robotic platforms, eliminating the evaporation losses and fume extraction requirements associated with liquid MMTS . This makes it the preferred methylthiolating agent for high‑throughput medicinal chemistry and agrochemical discovery, where reproducibility and minimal manual intervention are critical .

Selective Cysteine Modification in Peptide and Protein Research

The steric bulk of the p‑tolyl group tempers the reactivity of S‑methyl p‑toluenethiosulfonate, offering a level of selectivity that can be beneficial for labeling or blocking specific cysteine residues in proteins without fully denaturing the structure . Researchers seeking a middle ground between the high reactivity of MMTS and the lower reactivity of bulkier aryl thiosulfonates should evaluate this compound.

Scalable Synthesis of Sulfur‑Containing Pharmaceuticals and Intermediates

The high isolated yields (86%) demonstrated for S‑methyl p‑toluenethiosulfonate synthesis and its use in sulfenylation reactions support its viability for process chemistry . The solid reagent format simplifies large‑scale handling, weighing, and reactor charging, reducing operational complexity and improving safety compared to volatile liquid alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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